Selective Cytotoxicity Profile in Prostate Cancer: DU145 vs. Other Cell Lines
The compound exhibits strong and selective inhibitory activity against the DU145 human prostate cancer cell line. While quantitative IC50 values are not available in the abstract, the reported 'strong and selective' activity in a CCK-8 assay indicates a differentiated potency profile when compared to its effects on other prostate cancer lines (PC-3, LNCaP) tested in the same study [1]. This contrasts with other arylpiperazine derivatives in the same series, which may show broader or different selectivity patterns.
| Evidence Dimension | Cytotoxic Selectivity |
|---|---|
| Target Compound Data | Exhibits 'strong and selective inhibitory activity' against DU145 cells [1] |
| Comparator Or Baseline | Other synthesized arylpiperazine derivatives in the study; cell lines PC-3 and LNCaP |
| Quantified Difference | Qualitative difference: 'selective' for DU145 over PC-3 and LNCaP. Exact IC50 values not provided in the source. |
| Conditions | In vitro CCK-8 assay; 24h exposure; Human prostate cancer cell lines DU145, PC-3, LNCaP |
Why This Matters
This selective cytotoxicity profile against a specific prostate cancer model distinguishes it from less selective analogs, making it a more focused candidate for target identification or mechanism-of-action studies in androgen-independent prostate cancer.
- [1] Chen, H., Liang, X., Xu, F., Xu, B., He, X., Huang, B., & Yuan, M. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 19(8), 12048-12064. View Source
